molecular formula C14H20N2O3S2 B12200719 N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12200719
M. Wt: 328.5 g/mol
InChI Key: NDGRDJMFIIIHCF-UHFFFAOYSA-N
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Description

N-[(2E)-3-(Bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (hereafter referred to as the "target compound") is a bicyclic sulfone-containing thiazole derivative. Its structure comprises a tetrahydrothieno[3,4-d][1,3]thiazole core with a bicyclo[2.2.1]heptane substituent at position 3 and an acetamide group at the 2-ylidene position. The sulfone (5,5-dioxido) group enhances polarity and metabolic stability compared to non-oxidized thiophene analogs . While its specific pharmacological profile remains uncharacterized in the provided evidence, structural analogs (e.g., dimethoxyphenyl or methoxy-substituted variants) exhibit diverse bioactivities, including hypoglycemic and enzyme inhibitory effects .

Properties

Molecular Formula

C14H20N2O3S2

Molecular Weight

328.5 g/mol

IUPAC Name

N-[3-(2-bicyclo[2.2.1]heptanyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H20N2O3S2/c1-8(17)15-14-16(11-5-9-2-3-10(11)4-9)12-6-21(18,19)7-13(12)20-14/h9-13H,2-7H2,1H3

InChI Key

NDGRDJMFIIIHCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3CC4CCC3C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. The initial step often includes the formation of the bicyclic heptane ring, followed by the introduction of the thiazole ring. The reaction conditions may vary, but common reagents include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of N-substituted tetrahydrothieno[3,4-d][1,3]thiazole acetamides. Below is a comparative analysis of its structural and functional attributes against key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 3) Molecular Formula Stereochemistry Key Features Biological Activity (Reported)
Target Compound Bicyclo[2.2.1]hept-2-yl C₁₄H₁₈N₂O₃S₂ 2E configuration Rigid bicyclic core, sulfone groups Unknown (hypothesized MAO/kinase inhibition based on analogs)
Analog 1 3,4-Dimethoxyphenyl C₁₅H₁₈N₂O₅S₂ 2Z,3aR,6aS Electron-rich aryl group, stereochemical complexity Not specified; dimethoxy groups often enhance CNS penetration
Analog 2 2-Methoxyphenyl C₁₃H₁₆N₂O₄S₂ 2Z configuration Meta-substituted aryl, sulfone groups Not reported; methoxy groups may modulate solubility
Analog 3 Thiazolidinone derivatives Varies N/A Thiazolidinone core, diverse N-substituents Hypoglycemic activity (e.g., PPAR-γ agonism) in mice models
Analog 4 3,4-Dichlorophenyl C₁₁H₈Cl₂N₂OS Planar aryl-thiazole twist (~61.8°) Antibiotic potential (structural mimic of benzylpenicillin) Unspecified; amides show ligand coordination ability

Key Findings :

Structural Rigidity vs. Flexibility :

  • The bicyclo[2.2.1]heptane group in the target compound imposes steric constraints absent in phenyl-substituted analogs (e.g., Analog 1, 2). This rigidity may reduce off-target interactions but could limit binding to shallow protein pockets .
  • In contrast, 3,4-dimethoxyphenyl (Analog 1) and dichlorophenyl (Analog 4) substituents adopt planar or twisted conformations, enabling π-π stacking with aromatic residues in enzymes .

Stereochemical Complexity :

  • The target compound’s 2E configuration contrasts with the 2Z stereochemistry in Analogs 1 and 2. This difference may alter dihedral angles between the thiazole and acetamide moieties, affecting ligand-receptor complementarity .

Biological Activity: Thiazolidinone analogs (Analog 3) demonstrated hypoglycemic activity via PPAR-γ modulation, with EC₅₀ values in the micromolar range . The target compound’s sulfone groups may enhance similar activity but require validation.

Biological Activity

N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (CAS Number: 1217870-57-9) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure combined with a thiazole moiety and an acetamide group, which contributes to its biological properties. Its molecular formula is C₁₃H₁₅N₃O₂S, and it has a molecular weight of 265.35 g/mol.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For example:

  • Study 1 : A series of thiazole derivatives were evaluated for their antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar bicyclic structures exhibited significant inhibition zones, suggesting potential as antibacterial agents .
  • Study 2 : Another study focused on the antifungal activity of thiazole derivatives against Candida albicans. The compound demonstrated effective antifungal properties at low concentrations .

Anticancer Activity

Research has also highlighted the anticancer potential of compounds with thiazole and bicyclic structures:

  • Case Study : A derivative similar to this compound was tested in vitro against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent reduction in cell viability, indicating significant anticancer activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Data Summary

Activity TypeTest Organism/Cell LineResult
AntibacterialStaphylococcus aureusSignificant inhibition observed
AntifungalCandida albicansEffective at low concentrations
AnticancerMCF-7 (breast cancer)Dose-dependent viability reduction

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